N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with two methyl groups and a sulfone (dioxido) group at positions 1 and 2. The 5-position of this core is linked via a carboxamide bridge to an isoxazole ring. This structure combines electron-withdrawing (sulfone) and electron-donating (methyl) groups, which may modulate electronic properties and biological interactions. The isoxazole moiety introduces a five-membered heterocycle with one oxygen and one nitrogen atom, influencing hydrogen bonding and dipole interactions .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-15-9-4-3-8(7-10(9)16(2)21(15,18)19)14-12(17)11-5-6-13-20-11/h3-7H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXPLXESNTFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=NO3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties. The information is compiled from various research studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement of heterocycles that contribute to its biological activity. The molecular formula is with a molecular weight of 384.4 g/mol. The presence of the thiadiazole and isoxazole rings is significant in mediating its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole and isoxazole moieties. For instance:
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the substituents on the thiadiazole ring can enhance anticancer activity against various cell lines, including MCF-7 (breast cancer) cells .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties:
- Broad-Spectrum Activity : Studies have shown that derivatives of thiadiazole and isoxazole demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. Electron-withdrawing groups at specific positions enhance this activity .
- Case Study : A derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.045 µg/mL against Mycobacterium tuberculosis, indicating strong potential as an anti-tubercular agent .
Antioxidant Potential
Antioxidant activity is crucial for preventing oxidative stress-related diseases:
- Evaluation Methods : Various assays (e.g., DPPH radical scavenging assay) have been employed to assess the antioxidant capacity of this compound. Results indicated a significant reduction in free radicals, suggesting its potential as an antioxidant agent .
Data Summary
| Activity Type | Effectiveness | Remarks |
|---|---|---|
| Anticancer | High | Effective against MCF-7 cell line |
| Antimicrobial | Moderate to High | Effective against various bacterial strains |
| Antioxidant | Significant | Reduces oxidative stress |
Case Studies
- Anticancer Study : A study involving synthesized derivatives showed that para-substituted compounds exhibited enhanced anticancer properties compared to their ortho or meta counterparts. The presence of electron-donating groups was particularly beneficial .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various derivatives against multiple pathogens. Compounds with halogen substitutions showed superior activity against both bacterial and fungal strains .
Scientific Research Applications
Antiviral and Antimicrobial Activities
Research indicates that compounds with similar structures exhibit antiviral and antimicrobial activities. For instance, derivatives have shown efficacy against various pathogens, suggesting that N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide may also possess these properties. Studies have highlighted its potential in targeting viral replication mechanisms and bacterial cell wall synthesis .
Anticancer Potential
Compounds related to this structure have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism likely involves the modulation of signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases where such compounds can help mitigate symptoms .
Organic Electronics
This compound has been explored as a potential n-type dopant in organic thin-film transistors (OTFTs) . Its ability to improve charge transport properties makes it a candidate for enhancing the performance of organic electronic devices .
Photovoltaics
The compound's unique electronic properties may also lend themselves to applications in organic photovoltaics , where it could improve light absorption and energy conversion efficiencies .
Case Study 1: Antiviral Activity
In a study examining various thiadiazole derivatives, researchers found that compounds structurally similar to this compound exhibited significant antiviral activity against influenza viruses. The study utilized molecular docking techniques to predict binding affinities to viral proteins .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of isoxazole derivatives revealed that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the activation of apoptotic pathways as demonstrated by flow cytometry analysis .
Comparison with Similar Compounds
Key Structural and Functional Differences
Electronic Effects
Pharmacokinetic Considerations
- LogP and Solubility : The isoxazole’s oxygen atom increases polarity compared to pyridine or benzofuran derivatives (e.g., ND-12025 in ), likely enhancing aqueous solubility .
- Metabolic Stability : The sulfone group may reduce cytochrome P450-mediated metabolism compared to thioether-containing analogs (e.g., ’s compound with a thiophene group) .
Q & A
Basic Synthesis and Characterization
Q: What are the standard methodologies for synthesizing and structurally characterizing this compound? A: The synthesis typically involves coupling reactions between functionalized benzo[c][1,2,5]thiadiazole and isoxazole-5-carboxamide precursors. Key steps include:
- Amide bond formation : Using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions .
- Sulfonamide activation : Oxidation of the thiadiazole ring with mCPBA or H₂O₂ to achieve the dioxido group .
Characterization : - NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, the dimethyl groups on the benzo[c]thiadiazole ring show distinct singlets at δ 2.8–3.1 ppm .
- HRMS : To validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄N₄O₄S: 339.0762; observed: 339.0759) .
- XRD : SHELX software for crystallographic refinement (e.g., SHELXL for bond-length analysis) .
Advanced: Synthetic Yield Optimization
Q: How can researchers optimize reaction yields for this compound? A: Yield optimization depends on:
- Solvent polarity : DMF or THF improves solubility of aromatic intermediates .
- Catalyst selection : K₂CO₃ enhances nucleophilic substitution in heterocyclic systems .
- Temperature control : Reactions at 60–80°C reduce side-product formation (e.g., dimerization) .
Table 1 : Yield comparison under varying conditions:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 78 |
| THF | NaH | 60 | 65 |
| MeCN | None | RT | 42 |
Basic: Spectroscopic Confirmation
Q: Which spectroscopic techniques are critical to confirm the compound’s regiochemistry? A:
- ¹H-¹³C HMBC : Correlates the isoxazole carbonyl (δ 165 ppm) with the benzo[c]thiadiazole aromatic protons .
- NOESY : Confirms spatial proximity between the dimethyl groups and the dioxido moiety .
- IR : Stretching frequencies at 1670 cm⁻¹ (C=O) and 1320 cm⁻¹ (S=O) .
Advanced: Resolving Spectral Contradictions
Q: How to address conflicting NMR data for the dioxido-thiadiazole moiety? A: Common issues arise due to tautomerism or solvent effects. Mitigation strategies include:
- 2D NMR : HSQC/TOCSY to resolve overlapping signals .
- Isotopic labeling : ¹⁵N-labeled analogs to track nitrogen environments .
- Variable-temperature NMR : Detects dynamic exchange processes in DMSO-d₆ at 25–60°C .
Biological Activity Profiling
Q: What methodologies are used to evaluate its bioactivity? A:
- In vitro assays : Anticancer activity via MTT assay (IC₅₀ values against HeLa cells) .
- Molecular docking : AutoDock Vina to model interactions with kinase targets (e.g., binding affinity to EGFR: ΔG = -9.2 kcal/mol) .
Table 2 : Activity summary:
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Antiproliferative | HeLa | IC₅₀ = 4.2 μM | |
| Antimicrobial | S. aureus | MIC = 16 μg/mL |
Advanced: Computational Modeling
Q: How to design a computational workflow for studying its mechanism? A:
Docking : Use Schrödinger Suite for protein-ligand interaction analysis.
MD simulations : GROMACS for 100-ns trajectories to assess binding stability .
QSAR : Train models with descriptors like logP, polar surface area, and H-bond acceptors .
Data Contradiction Analysis
Q: How to reconcile discrepancies between computational and experimental activity data? A:
- Re-evaluate force fields : Adjust AMBER parameters for sulfonamide interactions .
- Experimental controls : Repeat assays with purified enzyme isoforms (e.g., EGFR-T790M vs. wild-type) .
- Meta-analysis : Compare results with structurally analogous carboxamides (e.g., ND-11503 vs. ND-11564) .
Stability and Degradation
Q: How to assess its stability under physiological conditions? A:
- HPLC-MS : Monitor degradation products in PBS (pH 7.4) at 37°C over 72 hours .
- Thermal analysis : TGA/DSC to determine decomposition temperatures (>200°C indicates thermal stability) .
Advanced: Designing Novel Analogs
Q: What strategies improve bioactivity in derivative compounds? A:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance kinase inhibition .
- Ring hybridization : Replace isoxazole with imidazo[2,1-b]thiazole for improved solubility .
Crystallographic Challenges
Q: How to resolve poor diffraction quality in X-ray studies? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
